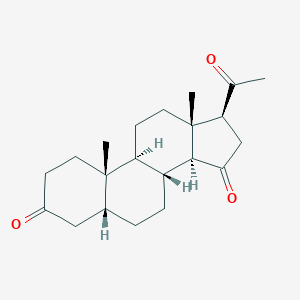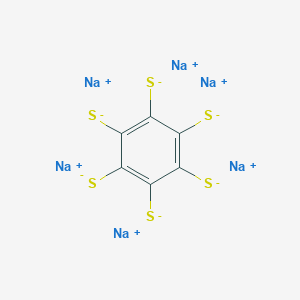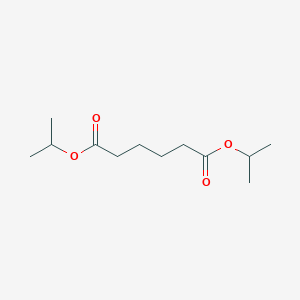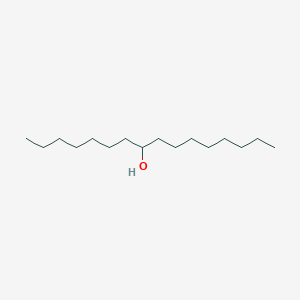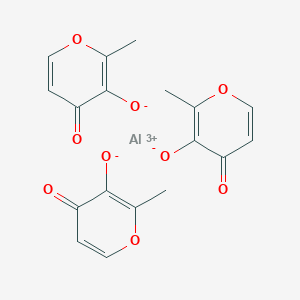
Aluminum maltolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum maltolate is a coordination compound formed between aluminum and maltol (3-hydroxy-2-methyl-4-pyrone). This compound has garnered significant interest due to its potential neurotoxic effects and its role in various biological and chemical processes. This compound is known for its ability to cross the blood-brain barrier, making it a subject of study in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum maltolate can be synthesized by reacting aluminum nitrate nonahydrate with maltol in a 3:1 molar ratio. The reaction is typically carried out in an aqueous solution with the pH adjusted to around 8.6. The mixture is then heated for a few minutes to facilitate the formation of the this compound complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. Scaling up the process would require careful control of reaction conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Aluminum maltolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation states of aluminum.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the maltol ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various ligands, including other organic molecules, can be introduced under controlled conditions to study substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of aluminum-ligand complexes .
Scientific Research Applications
Aluminum maltolate has several scientific research applications:
Chemistry: It is used to study coordination chemistry and the behavior of metal-ligand complexes.
Biology: The compound is investigated for its effects on cellular processes, particularly in relation to neurotoxicity and oxidative stress.
Medicine: Research focuses on its potential role in neurodegenerative diseases like Alzheimer’s disease, where it is used to model the effects of aluminum exposure on neuronal cells.
Industry: While not widely used industrially, this compound’s properties make it a candidate for various applications, including materials science and catalysis
Mechanism of Action
Aluminum maltolate exerts its effects primarily through its ability to induce oxidative stress and disrupt cellular homeostasis. The compound can trigger ferroptosis, a type of programmed cell death associated with the accumulation of reactive oxygen species. This process involves the inhibition of the cysteine/glutamate antiporter system, leading to the depletion of cellular glutathione and inactivation of glutathione peroxidase . Additionally, this compound can interact with amyloid precursor protein and other molecular targets, contributing to the pathogenesis of neurodegenerative diseases .
Comparison with Similar Compounds
Gallium maltolate: Similar to aluminum maltolate, gallium maltolate is a coordination compound with potential therapeutic applications.
Iron maltolate: This compound is studied for its role in iron metabolism and its potential use in treating iron deficiency.
Uniqueness of this compound: this compound is unique due to its strong neurotoxic effects and its ability to cross the blood-brain barrier. This makes it particularly relevant in studies of neurodegenerative diseases. Unlike gallium maltolate, which has therapeutic potential, this compound is primarily studied for its toxicological effects .
Properties
CAS No. |
103616-17-7 |
|---|---|
Molecular Formula |
C18H15AlO9 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-bis[(2-methyl-4-oxopyran-3-yl)oxy]alumanyloxy-2-methylpyran-4-one |
InChI |
InChI=1S/3C6H6O3.Al/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
InChI Key |
LIRCFGBNQPWVRY-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Al+3] |
Canonical SMILES |
CC1=C(C(=O)C=CO1)O[Al](OC2=C(OC=CC2=O)C)OC3=C(OC=CC3=O)C |
Synonyms |
Al maltolate aluminum maltol aluminum maltolate tris(maltonato)aluminum(III) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


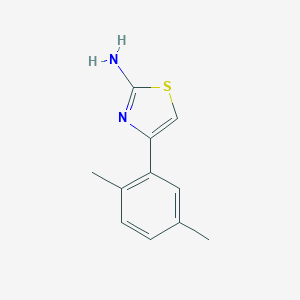
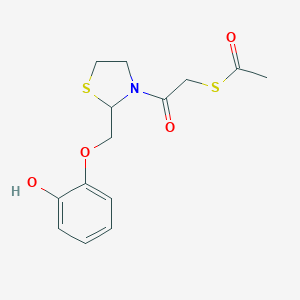
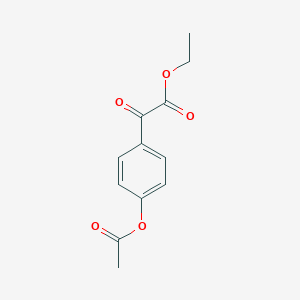
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

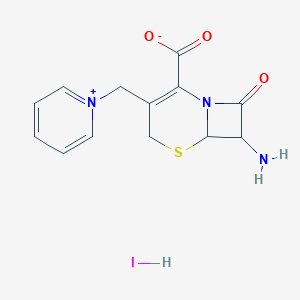
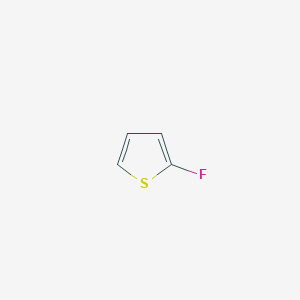
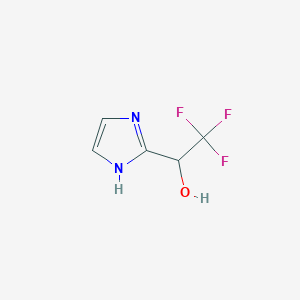
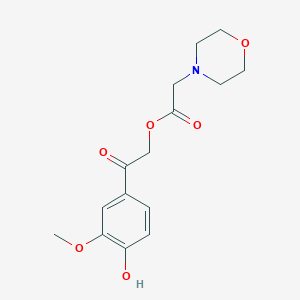
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
